

Batabulin sodium versus other tubulin inhibitors

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Compound Focus: Batabulin Sodium

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Tubulin Inhibitors at a Glance

The table below summarizes the core characteristics of several tubulin inhibitors identified in the search.

Inhibitor Name	Class / Type	Mechanism of Action	Key Experimental Findings (In Vitro/In Vivo)	Development Status / Notes
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| **Batabulin sodium (T138067)** [1] | Synthetic sulfonamide | Covalently binds to **β -tubulin** at Cys-239, disrupting polymerization [1]. | • **In vitro:** Induced G2/M arrest and apoptosis in MCF-7 cells (30-300 nM) [1]. • **In vivo:** Impaired growth of CCRF-CEM tumor xenografts in mice (40 mg/kg, IP, weekly) [1]. | Formerly investigated in clinical trials. | | **Paclitaxel** [2] [3] | Natural product / Taxane | Binds to **β -tubulin**, stabilizes microtubules, inhibits depolymerization [2]. | A historically best-selling chemotherapeutic; often used as a reference standard [2]. | Approved drug; used for breast, lung, ovarian, and other cancers [2]. | | **Vincristine** [4] | Natural product / Vinca alkaloid | Binds to **tubulin**, inhibits polymerization, destabilizes microtubules [4]. | Used as a positive control in studies of novel inhibitors like OAT-449 [4]. | Approved drug; used in various combination therapies [4]. | | **OAT-449** [4] | Synthetic 2-aminoimidazoline derivative | **Inhibits tubulin polymerization** (similar to vincristine), induces mitotic catastrophe [4]. | • **In vitro:** Killed 8 cancer cell lines (IC50 6-30 nM) [4]. • **In vivo:** Inhibited tumor growth in HT-29 and SK-N-MC xenograft models (2.5-5 mg/kg) [4]. | Novel, water-soluble inhibitor under research [4]. | | **Compound 89** [5] |

Nicotinic acid derivative | Binds to the **colchicine site**, inhibits polymerization, modulates PI3K/Akt signaling [5]. | • **In vitro/vivo**: Showed significant anti-tumor efficacy with no observed toxicity in mice [5]. • Active in patient-derived organoids [5]. | Novel chemical scaffold identified via virtual screening [5]. |

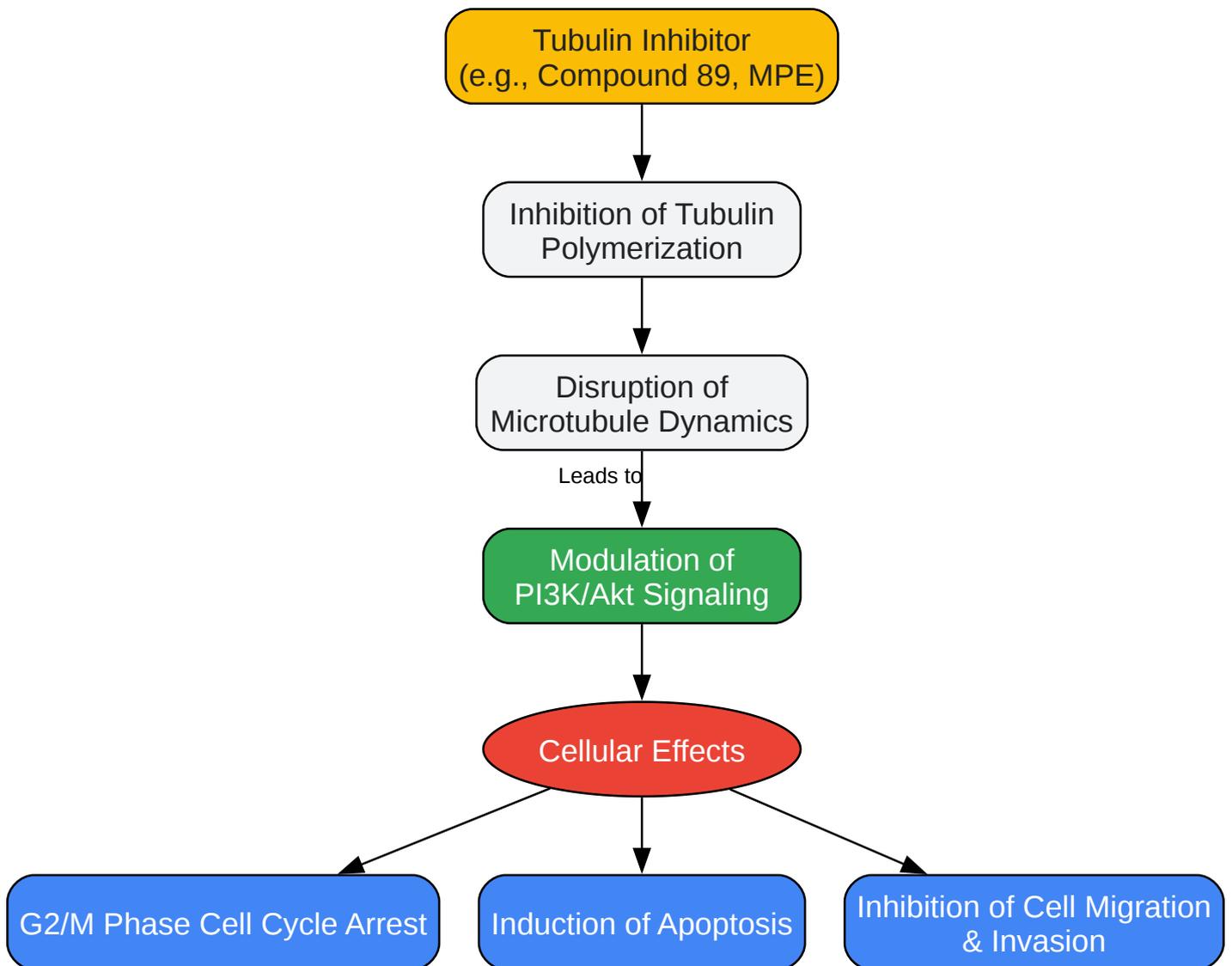
Experimental Protocols for Key Findings

For the experimental data cited in the table, here are the detailed methodologies as described in the literature.

- **Batabulin's Cell Cycle Arrest & Apoptosis (In Vitro)** [1]
 - **Cell Line**: Human breast cancer cells (MCF-7).
 - **Treatment**: Exposure to Batabulin at concentrations of 30 nM, 100 nM, and 300 nM for 24 hours.
 - **Cell Cycle Analysis**: Flow cytometry was used to analyze DNA content. A population of cells with 4n DNA content indicated arrest at the G2/M phase.
 - **Apoptosis Analysis**: After 24-48 hours of exposure, cells with reduced DNA content (sub-G1 peak) were quantified as apoptotic.
- **OAT-449 In Vivo Efficacy** [4]
 - **Animal Model**: BALB/c Nude immunodeficient male mice with subcutaneously implanted human cancer cell xenografts (HT-29 colorectal adenocarcinoma or SK-N-MC neuroepithelioma).
 - **Dosing**:
 - For **HT-29 xenografts**: OAT-449 was administered **intraperitoneally** at 5 mg/kg in a 30% solutol vehicle, daily for 5 days followed by a 2-day interval.
 - For **SK-N-MC xenografts**: OAT-449 was administered **intravenously** at 2.5 mg/kg in a 10% solutol vehicle.
 - **Endpoint**: Tumor volume was measured to assess the impairment of tumor growth compared to vehicle-control and other drug-treatment groups.

Tubulin Inhibition and Downstream Signaling

The mechanism of tubulin inhibitors often extends beyond cytoskeleton disruption to impact key cellular signaling pathways. The following diagram illustrates the downstream signaling cascade triggered by certain tubulin inhibitors, based on mechanistic studies of compounds like "Compound 89" and "MPE" [5] [6].



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